![molecular formula C15H30N4O4 B13439655 N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid: is a complex organic compound with the molecular formula C15H30N4O4 and a molecular weight of 330.43 g/mol . This compound is known for its role as a reactant in the synthesis of Clavatadine A, a potent and selective human blood coagulation factor XIa inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves multiple steps. The initial step typically includes the formation of the iminobutyl group, followed by the introduction of the carbgonimidoyl moiety. The final step involves the esterification with C,C’-bis(1,1-dimethylethyl) groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes .
化学反应分析
Types of Reactions
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
科学研究应用
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound plays a role in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves its interaction with specific molecular targets. In the case of Clavatadine A synthesis, the compound acts as a precursor that undergoes enzymatic reactions to form the active inhibitor of blood coagulation factor XIa. The pathways involved include the formation of stable intermediates that bind to the target enzyme, inhibiting its activity .
相似化合物的比较
Similar Compounds
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Urea
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Amide
Uniqueness
The uniqueness of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid lies in its specific structure, which allows it to act as a precursor in the synthesis of Clavatadine A. Its ability to form stable intermediates and its selective inhibition of blood coagulation factor XIa make it a valuable compound in medicinal chemistry .
属性
分子式 |
C15H30N4O4 |
|---|---|
分子量 |
330.42 g/mol |
IUPAC 名称 |
tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C15H30N4O4/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6/h7-10,16H2,1-6H3,(H2,17,18,19,20,21) |
InChI 键 |
UTMRPZSDNIODQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



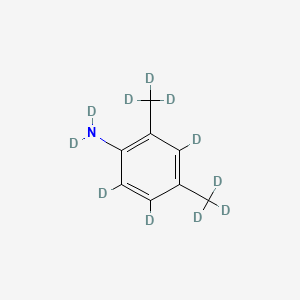
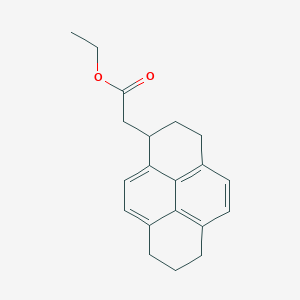
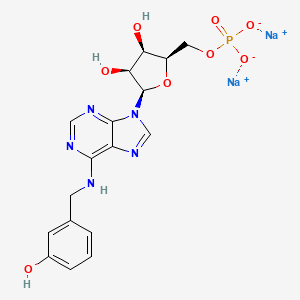
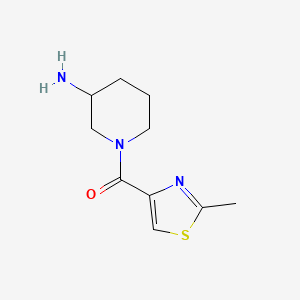
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
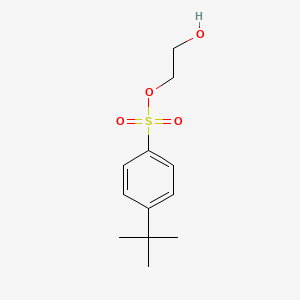
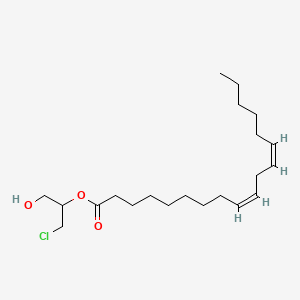
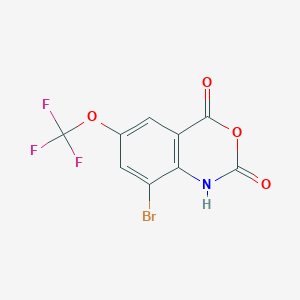
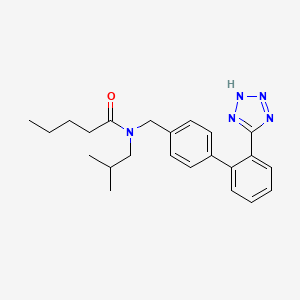
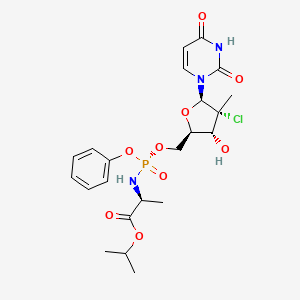
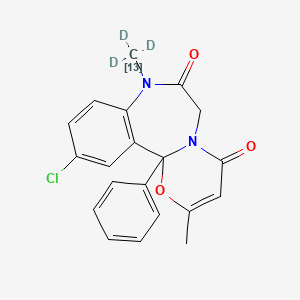
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
